REACTION_CXSMILES
|
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:8][CH:7]=1.[Sn](Cl)[Cl:19]>O.Cl>[ClH:19].[CH2:16]([O:15][C:13](=[O:14])[CH2:12][C:9]1[CH:8]=[CH:7][C:6]([NH:5][NH2:1])=[CH:11][CH:10]=1)[CH3:17] |f:0.1,6.7|
|
Name
|
|
Quantity
|
4.04 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice-salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl 4-aminophenylacetate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)CC(=O)OCC
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
ice-salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
39.67 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed 0° C
|
Type
|
ADDITION
|
Details
|
added portion-wise to
|
Type
|
CUSTOM
|
Details
|
did not exceed 0° C
|
Type
|
TEMPERATURE
|
Details
|
The resulting cream-colored suspension was warmed to 25° C.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 2-3 hrs
|
Duration
|
2.5 (± 0.5) h
|
Type
|
FILTRATION
|
Details
|
was filtered under vacuum
|
Type
|
WASH
|
Details
|
The collected solid was washed with water and ether
|
Type
|
CUSTOM
|
Details
|
air dried
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)OC(CC1=CC=C(C=C1)NN)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |